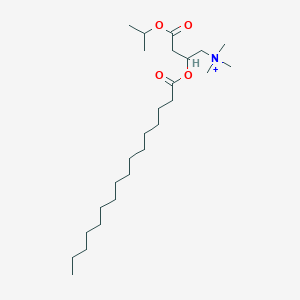
4-Azidobenzpyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidobenzpyramine (4-ABP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzpyramine, which is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. 4-ABP is a versatile compound that can be used in a wide range of research applications, including drug discovery, chemical biology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-Azidobenzpyramine involves the formation of a covalent bond between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule. This reaction is known as click chemistry and is highly selective and efficient. The covalent bond formed between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule is stable and irreversible, making it an ideal tool for studying protein-ligand interactions.
Biochemische Und Physiologische Effekte
4-Azidobenzpyramine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. This makes it an ideal tool for studying protein-ligand interactions without affecting the biological system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Azidobenzpyramine in lab experiments include its versatility, ease of synthesis, and selectivity. It can be used to label a wide range of biomolecules and can be conjugated to a variety of molecules using click chemistry. However, one limitation of using 4-Azidobenzpyramine is that it requires a bioorthogonal reaction partner, such as an alkyne, for click chemistry to occur.
Zukünftige Richtungen
The potential applications of 4-Azidobenzpyramine in scientific research are vast. Some possible future directions include the development of new click chemistry reactions, the use of 4-Azidobenzpyramine in drug discovery, and the study of protein-ligand interactions in complex biological systems. Additionally, the use of 4-Azidobenzpyramine in imaging techniques, such as fluorescence microscopy, could provide new insights into the behavior of biomolecules in living cells.
Synthesemethoden
The synthesis of 4-Azidobenzpyramine involves the reaction of benzpyramine with sodium azide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Azidobenzpyramine. The synthesis of 4-Azidobenzpyramine is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
4-Azidobenzpyramine has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in chemical biology and biochemistry to study protein-ligand interactions. 4-Azidobenzpyramine can be used to label proteins with an azide group, which can then be selectively conjugated to a variety of biomolecules using click chemistry. This approach has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.
Eigenschaften
CAS-Nummer |
135408-68-3 |
|---|---|
Produktname |
4-Azidobenzpyramine |
Molekularformel |
C28H35N7O2 |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
InChI-Schlüssel |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Kanonische SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Synonyme |
4-azidobenzpyramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)







![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)

